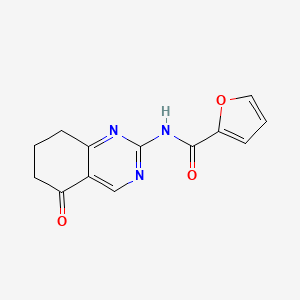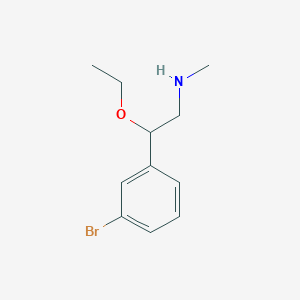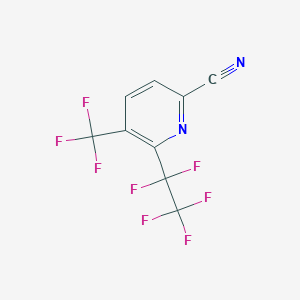
N-(3-methylbutan-2-yl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)thiolan-3-amine is a chemical compound with the molecular formula C8H17NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)thiolan-3-amine can be achieved through various methods. One common approach involves the reaction of 3-methylbutan-2-amine with thiolane-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylbutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines .
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)thiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of sulfur-containing compounds on biological systems.
Medicine: Although not used clinically, it serves as a model compound in drug development studies.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3-methylbutan-2-yl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylbutan-2-yl)thiolan-3-amine: Similar in structure but with a different substitution pattern on the thiolane ring.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another sulfur-containing compound with different functional groups and applications.
Uniqueness
N-(3-methylbutan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain research and industrial applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C9H19NS |
|---|---|
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)thiolan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-7(2)8(3)10-9-4-5-11-6-9/h7-10H,4-6H2,1-3H3 |
Clé InChI |
AYWUMVHLKQHUAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC1CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B12120485.png)

![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)


![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)






